3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that features a piperazine ring, a benzenesulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Dimethylphenyl Group: This step involves the reaction of the piperazine derivative with 2,3-dimethylphenyl compounds under basic conditions.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the dimethylphenyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.
Biology: The compound can be used in biological assays to study its effects on various biological pathways.
Industry: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The piperazine ring and the benzenesulfonamide group are key functional groups that interact with biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide: Similar structure but lacks the chloro group.
3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}benzenesulfonamide: Similar structure but lacks the N-(2-methoxyethyl) group.
Uniqueness
The presence of the chloro group and the N-(2-methoxyethyl) group in 3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide provides unique chemical properties and biological activity compared to its similar compounds.
Properties
Molecular Formula |
C23H30ClN3O5S |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
3-chloro-4-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H30ClN3O5S/c1-17-5-4-6-21(18(17)2)26-10-12-27(13-11-26)23(28)16-32-22-8-7-19(15-20(22)24)33(29,30)25-9-14-31-3/h4-8,15,25H,9-14,16H2,1-3H3 |
InChI Key |
ZXZJBRZVFWEFFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)S(=O)(=O)NCCOC)Cl)C |
Origin of Product |
United States |
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